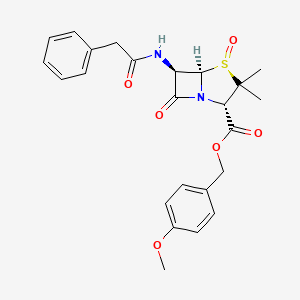
Penicillin G sulfoxide P-methoxybenzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillin G sulfoxide P-methoxybenzyl ester is a derivative of Penicillin G, a well-known antibiotic. This compound is characterized by its molecular formula C24H26N2O6S and a molecular weight of 470.54 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Penicillin G sulfoxide P-methoxybenzyl ester typically involves the oxidation of Penicillin G derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a solvent like tetrahydrofuran (THF) . The reaction is carried out at ambient temperature, followed by purification steps involving solvents like ethyl acetate and methanol .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Penicillin G sulfoxide P-methoxybenzyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide using oxidizing agents like hydrogen peroxide.
Substitution: Reactions involving the replacement of functional groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Solvents: Tetrahydrofuran (THF), ethyl acetate, methanol.
Major Products: The primary product of these reactions is the sulfoxide derivative, which can further undergo modifications to yield various penicillin derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Penicillin G sulfoxide P-methoxybenzyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of sulfoxides.
Biology: Investigated for its interactions with biological molecules and potential antimicrobial properties.
Medicine: Explored for its potential as a precursor in the synthesis of novel antibiotics.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Penicillin G sulfoxide P-methoxybenzyl ester involves its interaction with bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) , inhibiting the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, the death of the bacterial cell .
Comparación Con Compuestos Similares
Penicillin G: The parent compound, widely used as an antibiotic.
Penicillin V: Another derivative with similar antibacterial properties.
Ampicillin: A broader-spectrum penicillin derivative.
Uniqueness: Penicillin G sulfoxide P-methoxybenzyl ester is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific biochemical studies and as a precursor for synthesizing other penicillin derivatives .
Propiedades
Número CAS |
30034-13-0 |
|---|---|
Fórmula molecular |
C24H26N2O6S |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl (4S,5R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19?,20?,22-,33-/m1/s1 |
Clave InChI |
HSSBYPUKMZQQKS-JGEKZDBUSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
SMILES isomérico |
CC1(C(N2[C@H]([S@]1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
SMILES canónico |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















